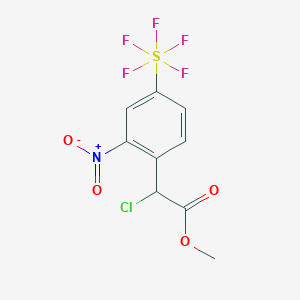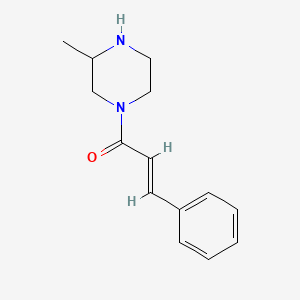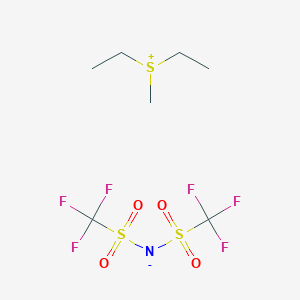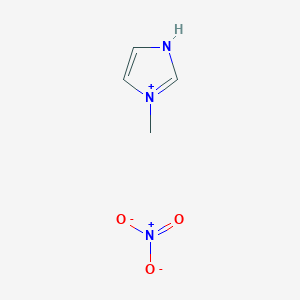
Methyl chloro-(2-nitro-4-(pentafluorosulfanyl)phenyl) acetate; 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl chloro-(2-nitro-4-(pentafluorosulfanyl)phenyl) acetate, commonly referred to as MCNPFPA, is a chemical compound with a molecular weight of 311.19 g/mol. It is a colorless, odorless, and water-soluble liquid. MCNPFPA is an important intermediate for the synthesis of a variety of organic compounds, and it has been used in a variety of scientific research applications.
Applications De Recherche Scientifique
MCNPFPA has been used in a variety of scientific research applications, such as in the synthesis of pharmaceuticals, in the study of enzyme inhibition, and in the study of cell membrane permeability. It has also been used in the synthesis of polymers and in the synthesis of metal-organic frameworks.
Mécanisme D'action
MCNPFPA acts as a substrate for enzymes, and it is believed to inhibit the activity of certain enzymes. The exact mechanism of action is not known, but it is thought to involve the binding of the compound to the active site of the enzyme, which prevents the enzyme from catalyzing its reaction.
Biochemical and Physiological Effects
MCNPFPA has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. It has also been shown to inhibit the activity of enzymes involved in the synthesis of neurotransmitters. In addition, MCNPFPA has been shown to have an effect on the cell membrane permeability of certain cells.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using MCNPFPA in laboratory experiments is that it is a relatively inexpensive and easy to obtain chemical. It is also highly water-soluble and has a low toxicity. However, it is important to note that MCNPFPA can be toxic if ingested, and it should be handled with care. In addition, it is important to note that the effects of MCNPFPA on enzymes and cell membrane permeability may vary depending on the concentration of the compound, and it is important to use the correct concentration for the desired effect.
Orientations Futures
There are a number of potential future directions for the use of MCNPFPA in scientific research. It could be used to study the effects of enzyme inhibition on metabolic pathways and to develop new therapeutic strategies for diseases. It could also be used to study the effects of cell membrane permeability on cell signaling and to develop new therapies for cancer. In addition, MCNPFPA could be used to study the effects of metal-organic frameworks on the properties of materials and to develop new materials for use in a variety of applications. Finally, MCNPFPA could be used to study the effects of polymers on the properties of materials and to develop new materials for use in a variety of applications.
Méthodes De Synthèse
MCNPFPA can be synthesized from the reaction of methyl chloroacetate with 2-nitro-4-(pentafluorosulfanyl)phenol. The reaction is carried out in a polar solvent, such as dimethyl sulfoxide (DMSO), at room temperature. The reaction is catalyzed by a base, such as sodium hydroxide, and the product is isolated by filtration.
Propriétés
IUPAC Name |
methyl 2-chloro-2-[2-nitro-4-(pentafluoro-λ6-sulfanyl)phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF5NO4S/c1-20-9(17)8(10)6-3-2-5(4-7(6)16(18)19)21(11,12,13,14)15/h2-4,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBUEWHDZUTNMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=C1)S(F)(F)(F)(F)F)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF5NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-2-[2-nitro-4-(pentafluoro-lambda6-sulfanyl)phenyl]acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-2-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6416155.png)
amine hydrochloride](/img/structure/B6416161.png)



![(11aR)-10,11,12,13-Tetrahydro-5-OH-3,7-di-2-naphthalenyl-5-oxide-diindeno[7,1-de:1',7'-fg] [1,3,2]dioxaphosphocin 98%, 99% ee](/img/structure/B6416193.png)

![Ethyl ({5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}thio)acetate](/img/structure/B6416196.png)


![Ethyl 2-{7-hydroxy-1H,2H,3H,4H-cyclopenta[b]indol-3-ylacetate](/img/structure/B6416231.png)

